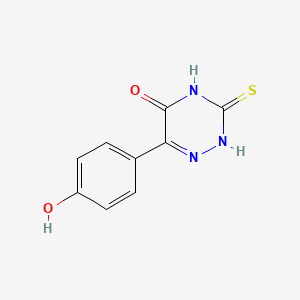6-(4-Hydroxyphenyl)-3-mercapto-1,2,4-triazin-5(4H)-one
CAS No.: 874515-24-9
Cat. No.: VC2800261
Molecular Formula: C9H7N3O2S
Molecular Weight: 221.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 874515-24-9 |
|---|---|
| Molecular Formula | C9H7N3O2S |
| Molecular Weight | 221.24 g/mol |
| IUPAC Name | 6-(4-hydroxyphenyl)-3-sulfanylidene-2H-1,2,4-triazin-5-one |
| Standard InChI | InChI=1S/C9H7N3O2S/c13-6-3-1-5(2-4-6)7-8(14)10-9(15)12-11-7/h1-4,13H,(H2,10,12,14,15) |
| Standard InChI Key | SEAGTQXQXJNDNK-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NNC(=S)NC2=O)O |
| Canonical SMILES | C1=CC(=CC=C1C2=NNC(=S)NC2=O)O |
Introduction
Chemical Properties and Characteristics
Molecular Structure and Formula
The molecular formula of 6-(4-Hydroxyphenyl)-3-mercapto-1,2,4-triazin-5(4H)-one is C9H7N3O2S. While examining analogous compounds, we can compare it to 4-Amino-6-(tert-butyl)-4H-1,2,4-triazine-3-thione-5-one, which has a molecular weight of 200.26 g/mol and the formula C7H12N4OS . The key structural difference is the replacement of the tert-butyl group with a 4-hydroxyphenyl moiety and the absence of the amino group at position 4.
Physical Properties
Based on the properties of similar triazine derivatives, 6-(4-Hydroxyphenyl)-3-mercapto-1,2,4-triazin-5(4H)-one is likely a crystalline solid at room temperature. The hydroxyl group on the phenyl ring would enhance the compound's hydrophilicity compared to non-hydroxylated analogs, potentially providing better water solubility while maintaining solubility in polar organic solvents.
Tautomerism
An important chemical characteristic of this compound is its potential for tautomerism, particularly involving the mercapto group. The mercapto functionality can exist in either the thiol (-SH) form or the thione (=S) form. This tautomeric behavior is observed in related compounds such as 4-Amino-6-(tert-butyl)-4H-1,2,4-triazine-3-thione-5-one, which is also referred to as "4-amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one" in its thione form . This tautomerism significantly impacts the compound's reactivity, particularly in nucleophilic and electrophilic reactions.
Synthesis Methods
Key Synthetic Considerations
The synthesis of 6-(4-Hydroxyphenyl)-3-mercapto-1,2,4-triazin-5(4H)-one would require careful consideration of several factors. The hydroxyl group on the phenyl ring might necessitate protection during certain synthetic steps to prevent side reactions. Additionally, pH control appears crucial for successful synthesis, as evidenced by the preparation of analogous compound 4-Amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one, which requires pH adjustment to 2-3 with concentrated hydrochloric acid .
For purification, methods such as recrystallization, column chromatography, or preparative HPLC might be necessary. The synthesis of related compound 6-Hydroxy-2-(naphthalen-2-ylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione employed preparative HPLC using a gradient of acetonitrile and water to achieve high purity . Similar approaches would likely be applicable for the purification of 6-(4-Hydroxyphenyl)-3-mercapto-1,2,4-triazin-5(4H)-one.
Spectroscopic Characterization
Mass Spectrometry
Structure-Activity Relationships
The structural features of 6-(4-Hydroxyphenyl)-3-mercapto-1,2,4-triazin-5(4H)-one suggest several potential sites for interaction with biological targets. The 4-hydroxyphenyl group provides hydrogen bond donor and acceptor capabilities, potentially enhancing binding affinity to target proteins. The mercapto group at position 3 offers possibilities for metal coordination and participation in redox processes, which could be relevant for interactions with metalloenzymes.
Research on related triazine derivatives indicates that the hydroxy-triazine pharmacophore shows resistance to O-glucuronidation, a significant advantage in drug metabolism . This characteristic potentially applies to 6-(4-Hydroxyphenyl)-3-mercapto-1,2,4-triazin-5(4H)-one as well, suggesting favorable metabolic properties.
Structural Modifications and Optimization
Optimization Strategies
The optimization of 6-(4-Hydroxyphenyl)-3-mercapto-1,2,4-triazin-5(4H)-one for specific applications would benefit from systematic structural modifications guided by computational methods and biological screening. Analogous to the approach used for 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives, structure-activity relationship studies could identify optimal substitution patterns for enhanced potency and selectivity .
Future Research Directions
Knowledge Gaps
Several critical knowledge gaps exist regarding 6-(4-Hydroxyphenyl)-3-mercapto-1,2,4-triazin-5(4H)-one:
-
Detailed synthetic procedures specific to this compound need to be developed and optimized
-
Comprehensive characterization data including NMR, MS, IR, and X-ray crystallography is required
-
Experimental determination of biological activities, particularly enzyme inhibition properties
-
Evaluation of physicochemical properties such as solubility, stability, and acid-base behavior
Recommended Research Focus
Future research on 6-(4-Hydroxyphenyl)-3-mercapto-1,2,4-triazin-5(4H)-one should prioritize:
-
Development of efficient and scalable synthetic routes with high yield and purity
-
Comprehensive biological screening, particularly focusing on enzyme inhibition assays
-
Detailed structural studies to understand conformational preferences and tautomeric equilibria
-
Exploration of metal complexation abilities and potential applications in catalysis or as metallodrugs
-
Investigation of structure-activity relationships through systematic modification of substituents
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume